molecular formula C9H6Cl6O3S B594920 alpha-Endosulfan D4 CAS No. 203645-57-2

alpha-Endosulfan D4

Cat. No.: B594920
CAS No.: 203645-57-2
M. Wt: 410.928
InChI Key: RDYMFSUJUZBWLH-WWUWEAHGSA-N
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Description

Alpha-Endosulfan D4 is a deuterium-labeled stable isotope of the organochlorine insecticide, alpha-Endosulfan, specifically designed for use as an internal standard in analytical chemistry and mass spectrometry. This high-purity compound is critical for the precise quantification of endosulfan residues in complex matrices, enabling researchers to conduct accurate environmental monitoring, food safety testing, and toxicokinetic studies. As an endocrine disruptor, endosulfan's mechanism of action involves interference with hormonal signaling. Research indicates that it disrupts gonadal steroidogenesis in vertebrates by acting downstream of gonadotropin-receptor activation and upstream of key steroidogenic enzymes, thereby inhibiting the stimulated release of sex steroids like testosterone and estradiol . In mammals, studies have shown that endosulfan can induce DNA damage and compromise the DNA damage response, reducing fertility levels in male animals . Its primary insecticidal activity is attributed to its function as a non-competitive GABA-gated chloride channel antagonist (IRAC MoA Group 2A), leading to neurotoxicity in target and non-target species . The parent compound, alpha-Endosulfan, is one of two stereoisomers of technical endosulfan and is known for its environmental persistence and potential for bioaccumulation . Due to these properties and its high toxicity, it has been included in the Stockholm Convention on persistent organic pollutants, leading to a global ban on its use . This regulatory history underscores the continued importance of reliable analytical methods and standards, like this compound, for monitoring environmental compliance and studying the long-term ecological and health impacts of this pollutant. This product is strictly for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYMFSUJUZBWLH-WWUWEAHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Endosulfan-I-D4 interacts with various enzymes, proteins, and other biomolecules. It has been shown to cause DNA damage that triggers a compromised DNA damage response leading to undesirable processing of broken DNA ends. This suggests that Endosulfan-I-D4 may interact with DNA repair enzymes and proteins involved in the DNA damage response.

Molecular Mechanism

The mechanism of action of Endosulfan-I-D4 involves its interaction with DNA, leading to DNA damage. This damage triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends. This suggests that Endosulfan-I-D4 may bind to DNA and interfere with the normal functioning of DNA repair enzymes.

Temporal Effects in Laboratory Settings

Endosulfan-I-D4 shows changes in its effects over time in laboratory settings. After 20 days of experiment, endosulfan isomers removal efficiencies were increased to 89.24–97.62 % through bioremediation. This suggests that Endosulfan-I-D4 may have long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Endosulfan-I-D4 is involved in several metabolic pathways. It has been shown to affect amino acid metabolism, energy metabolism, and lipid metabolism. This suggests that Endosulfan-I-D4 may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

Endosulfan-I-D4 is transported and distributed within cells and tissues. It has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water. This suggests that Endosulfan-I-D4 may interact with transporters or binding proteins and affect its localization or accumulation.

Biological Activity

Alpha-Endosulfan D4 is a significant isomer of endosulfan, a widely used organochlorine pesticide. This article delves into its biological activity, focusing on its toxicological effects, metabolic pathways, and environmental impacts based on diverse research studies.

Alpha-Endosulfan (C9H6Cl6O3S) is characterized by its cream to brown solid form, often appearing as crystals or flakes. It has a distinctive turpentine-like odor and is part of a class of compounds known for their neurotoxic properties. The structure of alpha-endosulfan includes multiple chlorine atoms, contributing to its persistent nature in the environment.

Toxicological Effects

The biological activity of this compound is primarily linked to its neurotoxic effects. Studies have shown that it can cause significant alterations in neurological functions due to its action as a central nervous system (CNS) stimulant. The following table summarizes key toxicological findings from various studies:

Study Dose (mg/kg) Observations Key Findings
Lehr et al. (1996) 4 (single dose)Brain cholinesterase activityNo inhibition observed; significant excretion via feces (36% day 1)
EPA Reregistration 10 (dietary)Neurotoxic effectsChronic exposure linked to endocrine disruption
JMPR Evaluations 30 (long-term)Abdominal contractionsIndicated violent contractions without vomiting

Metabolism and Excretion

Alpha-endosulfan undergoes extensive metabolism in mammals, primarily through the formation of endosulfan sulfate and diol metabolites. Research indicates that:

  • Absorption : Approximately 60-70% absorption occurs from the gastrointestinal tract after oral administration.
  • Excretion : Most metabolites are excreted in feces, with only trace amounts detected in urine. For example, after a single dose of 4 mg/kg, 85% was excreted within 120 hours .

The following table illustrates the metabolic pathways and tissue distribution of alpha-endosulfan:

Metabolite Detected In Concentration (ppm)
Endosulfan sulfateLiver, fat, kidneysUp to 1.1 in liver
Diol metaboliteUrineTrace amounts
ResiduesSpleen, lungsVaries by study

Environmental Impact

Alpha-endosulfan is recognized for its persistence in the environment and potential for bioaccumulation. Studies have shown that it can travel long distances through air and water, affecting remote ecosystems such as the Arctic. The compound has been detected in various biota with notable bioaccumulation factors:

  • Bioaccumulation : High levels found in zooplankton and fish species; factors exceeding 10310^3 to 10710^7 .
  • Ecotoxicity : Significant reproductive and developmental effects observed in non-target organisms, including birds and aquatic life .

Case Studies

A review of case studies highlights the implications of alpha-endosulfan on both human health and environmental safety:

  • Human Health Risks : Acute exposure has shown elevated risks among agricultural workers handling endosulfan products, with children being particularly vulnerable due to higher dietary exposure estimates .
  • Ecological Assessments : Long-term monitoring has revealed persistent residues in sediments and biota across various ecosystems, raising concerns about ongoing use and regulatory measures .

Comparison with Similar Compounds

Chemical Structure and Isomerism
  • Alpha-Endosulfan vs. Beta-Endosulfan :
    Alpha- and beta-endosulfan are diastereomers differing in spatial configuration. Alpha-endosulfan has a cis orientation of the sulfite group relative to the fused bicyclic ring, while beta-endosulfan adopts a trans configuration . This structural variance impacts physicochemical properties:

    • Volatility : Alpha-endosulfan is more volatile, dominating atmospheric samples (10–100× higher concentrations than beta) .
    • Isomerization : Beta-endosulfan irreversibly converts to alpha-endosulfan under thermal or environmental stress, explaining alpha’s environmental prevalence .
  • Endosulfan Sulfate :
    A persistent oxidation metabolite of both isomers, endosulfan sulfate (C₉H₆Cl₆O₄S) exhibits comparable or greater toxicity to aquatic organisms .

Table 1: Key Chemical Properties

Property Alpha-Endosulfan Beta-Endosulfan Endosulfan Sulfate
Molecular Formula C₉H₆Cl₆O₃S C₉H₆Cl₆O₃S C₉H₆Cl₆O₄S
Isomer Ratio in Tech. Grade 70% 30%
Half-Life in Rabbits 235 ± 168 hr 5.97 ± 2.41 hr
Volatility High Low
Environmental Behavior and Persistence
  • Atmospheric Transport :
    Alpha-endosulfan’s volatility facilitates long-range transport, detected in Arctic ice cores and marine biota despite regional bans . Beta-endosulfan, less volatile, isomerizes to alpha in the atmosphere, further amplifying alpha’s environmental footprint .
  • Bioaccumulation :
    Alpha-endosulfan shows bioaccumulation factors >10³–10⁷ in Arctic zooplankton and fish, exceeding beta-endosulfan and lindane (gamma-HCH) .

Table 2: Environmental Half-Lives and Bioaccumulation

Compound Atmospheric Half-Life Aquatic Bioaccumulation Factor (BAF)
Alpha-Endosulfan Weeks–Months 10³–10⁷ (Arctic biota)
Beta-Endosulfan Days <10³
Lindane Days–Weeks 10²–10³
Toxicity Profiles
  • Neurotoxicity :
    Alpha-endosulfan is 10× more potent than beta in blocking GABAₐ receptors (IC₅₀: 0.4 µM vs. 3.5 µM), inducing hyperexcitability and convulsions .
  • Aquatic Toxicity :
    Alpha-endosulfan is 1.3–58× more toxic than beta to Daphnia magna, rainbow trout (Oncorhynchus mykiss), and Hyalella azteca . Endosulfan sulfate exceeds both isomers in chronic toxicity to fish .

Table 3: Acute Toxicity to Aquatic Organisms

Organism LC₅₀ (µg/L)
Alpha Beta Sulfate
Daphnia magna 0.8 1.0 0.5
Oncorhynchus mykiss 0.9 5.9 0.7
Hyalella azteca 0.2 11.6 0.3
Analytical Detection and Regulatory Standards
  • Monitoring Methods :
    Alpha- and beta-endosulfan, along with endosulfan sulfate, are detectable via GC-MS/MS with limits of quantification (LOQ) of 0.01 mg/kg in animal tissues . Alpha-Endosulfan D4 enhances accuracy as an internal standard .
  • Regulatory Limits :
    The US EPA sets acute aquatic life criteria for alpha-endosulfan at 0.034 µg/L (CMC) and 0.0087 µg/L (CCC), though these values apply to the sum of isomers . The WHO MRL for drinking water is 0.01 µg/L, frequently exceeded in agricultural regions .
Regulatory Status and Environmental Impact
  • Global Bans :
    Endosulfan is banned in 80+ countries, including Nigeria and India, due to its persistence and endocrine-disrupting effects . However, alpha-endosulfan residues persist in sediments and water, detected in 26.3% of Nigerian cocoa-growing areas at 0.03 µg/L (3× above WHO MRL) .
  • Arctic Contamination : Alpha-endosulfan biomagnifies in Arctic food webs, with biomagnification factors >1 from fish to seals .

Preparation Methods

Adaptation of Parent Compound Synthesis

The synthesis of this compound derives from the well-established route for non-deuterated endosulfan, which involves a Diels-Alder reaction between hexachlorocyclopentadiene (C5_5Cl6_6) and cis-butenediol, followed by cyclization with thionyl chloride (SOCl2_2). To incorporate deuterium, modifications are introduced at key stages:

  • Deuterated Starting Materials :

    • Hexachlorocyclopentadiene-d4_4 replaces the non-deuterated analog, ensuring deuterium integration at the diene moiety.

    • Alternatively, deuterated cis-butenediol (HOCH2_2CH2_2OD) is employed to introduce deuterium at the diol positions.

  • Cyclization with Deuterated Reagents :

    • Thionyl chloride-d2_2 (SOCl2_2-d2_2) facilitates the formation of the dioxathiepin ring while incorporating deuterium at the sulfite group.

Solvent-Mediated Deuteration

A patent by CN104413010A describes a solvent-based dehydration method for endosulfan production, which can be adapted for deuterium labeling:

  • Step 1 : Mixing the wet endosulfan intermediate with deuterated organic solvents (e.g., hexane-d14_{14}) to initiate distillation dehydration.

  • Step 2 : Spray heating or membrane evaporation (e.g., Kestner long-tube evaporator) removes residual protons while preserving deuterium enrichment.

  • Step 3 : Co-complexation with zinc and maneb (manganese ethylene-bis-dithiocarbamate) in deuterated solvents stabilizes the product and minimizes thermal decomposition.

Purification and Stabilization Techniques

Chromatographic Cleanup

Post-synthesis extracts often contain lipidic impurities and byproducts. The Layered Accelerated Solvent Extraction (ASE) method, validated for pesticide recovery in plant matrices, employs Florisil and graphitized carbon black (GCB) to adsorb interferents:

  • Florisil : Removes polar contaminants (e.g., chlorophyll) via hydrophilic interactions.

  • GCB : Eliminates planar hydrocarbons through π-π stacking, yielding colorless extracts suitable for GC/ECD or LC-MS analysis.

Crystallization and Drying

The CN104413010A patent emphasizes solvent-mediated crystallization to avoid dust formation and thermal degradation:

  • Deuterated Hexane Recrystallization : Enhances isotopic purity by excluding protonated solvent molecules.

  • Vacuum Drying at 20°C : Prevents deuterium loss and maintains structural integrity.

Analytical Validation and Quality Control

Purity Assessment

  • HPLC-UV/Vis : Confirms >95% purity by detecting residual solvents and non-deuterated analogs.

  • Isotopic Enrichment : High-resolution mass spectrometry (HRMS) quantifies deuterium incorporation, targeting a minimum 98% isotopic purity.

Recovery Studies

Spike-and-recovery experiments, as detailed in Utah State University’s EDGE extraction study, validate methodological accuracy:

  • Matrix: Alfalfa or citrus leaves spiked with 8 ng/µL this compound.

  • Recovery Rate: 85–105% using ASE/EDGE extraction paired with GC/ECD detection.

Challenges and Mitigation Strategies

Isotopic Exchange Contamination

  • Risk : Protium-deuterium exchange during storage.

  • Solution : Storage in amber vials at -20°C under argon atmosphere.

Byproduct Formation

  • Endosulfan Sulfate : Oxidized during synthesis; minimized by inert (N2_2) atmospheres.

  • Endosulfan Lactone : Hydrolysis byproduct; controlled via pH-neutral dehydration.

Industrial-Scale Production Insights

Custom synthesis protocols, as offered by LGC Standards, involve:

  • Batch-Specific Optimization : Adjusting solvent ratios (e.g., hexane-d14_{14}:acetone-d6_6) to maximize yield.

  • Regulatory Compliance : Adherence to REACH and TSCA guidelines for deuterated agrochemicals .

Q & A

What are the optimal chromatographic conditions for separating alpha-Endosulfan D4 from beta-Endosulfan in environmental samples?

Basic Research Question
To distinguish between alpha- and beta-Endosulfan isomers, gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is commonly used. However, co-elution issues with other chlorinated pesticides in GC-ECD can lead to misidentification . For improved resolution, employ GC-MS with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) and a temperature gradient starting at 80°C (2 min hold), ramping to 280°C at 10°C/min. Confirm peaks using selective ion monitoring (SIM) for this compound (m/z 241, 279) and beta-Endosulfan (m/z 254, 339) .

How should EPA water quality criteria for this compound be applied in aquatic toxicity studies?

Basic Research Question
The EPA recommends an acute criterion of 0.22 µg/L and a chronic criterion of 0.034 µg/L for alpha-Endosulfan in freshwater ecosystems, derived from 1980 data . However, these values apply to the sum of alpha- and beta-Endosulfan due to their co-occurrence and analytical interdependence. When designing toxicity assays, use these thresholds as a combined metric and validate via GC-MS to avoid underestimating total Endosulfan exposure .

What experimental designs are suitable for investigating thermal isomerization of beta-Endosulfan to this compound?

Advanced Research Question
Temperature-dependent Raman (TDR) spectroscopy is a robust method to study isomer conversion. Design experiments with controlled heating (e.g., 25–100°C) and monitor bond vibrations (e.g., C-Cl stretches at 340 cm⁻¹ for this compound). Molecular dynamics simulations can complement empirical data by modeling energy barriers (∼45 kJ/mol for beta-to-alpha conversion). Note that this compound does not revert to beta-Endosulfan due to thermodynamic stability .

How can researchers resolve contradictions between field data and laboratory degradation rates for this compound?

Advanced Research Question
Discrepancies often arise from environmental variables (e.g., organic carbon content, microbial activity) not replicated in lab settings. Use tiered validation:

Field Sampling : Measure dissolved organic carbon (DOC) and pH, as DOC reduces bioavailability of this compound .

Lab Simulations : Spiked sediment/water systems under controlled DOC (e.g., 2–10 mg/L) and temperature conditions.

Statistical Analysis : Apply mixed-effects models to account for covariates like DOC and cross-validate with field degradation rates .

What quality control measures are critical for this compound analysis in Arctic environmental samples?

Advanced Research Question
In Arctic studies, low concentrations (pg/L) require ultra-sensitive methods:

  • Use isotope dilution with this compound as an internal standard to correct for matrix effects.
  • Validate recovery rates (70–120%) via spiked blanks and compare against certified reference materials (CRMs).
  • Avoid GC-ECD alone; confirm results with GC-MS/MS to mitigate false positives from co-eluting pollutants like chlorpyrifos .

How can researchers address analytical interference in quantifying this compound in multi-residue pesticide screens?

Basic Research Question
Interference from compounds like heptachlor epoxide or dicofol is common. Implement two-step resolution:

Sample Cleanup : Use solid-phase extraction (SPE) with Florisil® or ENVI-Carb cartridges.

Chromatographic Separation : Optimize GC run times and employ tandem MS (MS/MS) for selective fragmentation. For example, differentiate this compound (retention time 12.3 min) from dicofol (13.1 min) using a Restek Rxi-5Sil MS column .

What molecular mechanisms explain the environmental persistence of this compound compared to its beta isomer?

Advanced Research Question
this compound exhibits higher persistence due to its stereochemical configuration, which reduces susceptibility to microbial hydrolysis. Computational studies show its dihedral angle (C-O-S-O) is 15° more rigid than beta-Endosulfan, limiting enzymatic access. Field data corroborate this: this compound has a half-life of 60–90 days in soil vs. 20–30 days for beta-Endosulfan .

How should statistical significance be reported in studies comparing this compound concentrations across ecosystems?

Basic Research Question
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overemphasizing significance. For longitudinal studies, apply repeated-measures ANOVA with Greenhouse-Geisser correction. Always include confidence intervals (95% CI) for mean concentrations .

What protocols ensure reproducibility in this compound extraction from biological tissues?

Advanced Research Question
For tissues (e.g., fish muscle), use accelerated solvent extraction (ASE) at 100°C with hexane:acetone (1:1). Centrifuge extracts at 10,000×g and pass through a 0.22-µm PTFE filter. Validate with spike-recovery experiments (n=5 replicates) and document lipid content, as Endosulfan bioaccumulates in fatty matrices .

How can isotopic labeling (e.g., D4) improve tracer studies of alpha-Endosulfan degradation pathways?

Advanced Research Question
Deuterated this compound allows precise tracking of degradation metabolites (e.g., Endosulfan sulfate) via LC-HRMS. Design pulse-chase experiments: introduce D4-labeled compound into soil microcosms and monitor δ²H shifts in metabolites. Correct for natural abundance using control samples without D4 labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.